Broad Screening Profile vs. Focused Pharmacological Tools: A Cautionary Note on Missing Data
While this compound has been tested in at least five distinct primary high-throughput screening (HTS) assays covering targets such as RGS4, mu-opioid receptor, ADAM17, USP8, and muscarinic M1 receptor , the quantitative results (e.g., % inhibition, IC50) for 863500-72-5 are not publicly available in the screened databases. This contrasts sharply with well-characterized probes like VAS2870 and VAS3947, where IC50 values across multiple NOX isoforms are published. The absence of numerical data for 863500-72-5, while neighboring analogs with halogenated benzylthio groups have demonstrated cell-viability effects in gastric cancer models [1], prevents any quantitative performance ranking. The sole documented differentiator is its combinatorial screening exposure, which is a logistical, not a performance-based, attribute.
| Evidence Dimension | Assay coverage (number of target-based screens) |
|---|---|
| Target Compound Data | 5 HTS assays (PubChem AIDs: 463111, 504326, 720648, 1645853, 588814) |
| Comparator Or Baseline | VAS3947: published in <10 NOX-related assays; close analog 3-benzyl-5-(benzylthio) analog A22: 1 assay (docking-based affinity of -8.40 kcal/mol) |
| Quantified Difference | Not calculable (no potency data for 863500-72-5) |
| Conditions | Various cell-based and biochemical HTS platforms (FLIPR, Luminescence, QFRET, Fluorescence) |
Why This Matters
Broader screening exposure might suggest a lower selectivity fingerprint, but without numerical outcomes, this cannot guide selection over a compound with defined potency.
- [1] Anti-gastric cancer activity of 1,2,3-triazolo[4,5-d]pyrimidine hybrids (1,2,3-TPH): QSAR and molecular docking approaches. Results in Chemistry, 2020. DOI: 10.1016/j.rechem.2020.100048. View Source
